4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride
Overview
Description
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride is an organic compound that features both fluorine and chlorine atoms, making it a significant molecule in various chemical and pharmaceutical applications. The presence of trifluoromethyl and phenoxy groups further enhances its chemical properties, making it a valuable intermediate in organic synthesis and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar trifluoromethyl groups have been found to target themitochondrial complex III . This complex plays a crucial role in the electron transport chain, which is essential for ATP production in cells .
Mode of Action
It’s known that trifluoromethyl-containing compounds often interact with their targets by forming strong bonds, leading to inhibition or activation of the target .
Biochemical Pathways
Given its potential target, it may influence theelectron transport chain and subsequently the production of ATP within cells .
Pharmacokinetics
The safety data sheet indicates that it is harmful if swallowed, suggesting that it can be absorbed through the gastrointestinal tract .
Result of Action
Some compounds with similar structures have shownfungicidal activities against Rhizoctonia solani and Botrytis cinereapers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-fluoroaniline in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and trifluoromethyl.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation and reduction can lead to different functionalized aromatic compounds .
Scientific Research Applications
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: Shares similar structural features but lacks the phenoxy group.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring instead of an aniline moiety.
2-Chloro-4-fluorotrifluoromethylbenzene: Similar in structure but lacks the aniline and phenoxy groups.
Uniqueness
4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and chlorine atoms, along with the trifluoromethyl and phenoxy groups, makes it a versatile compound in various applications .
Properties
IUPAC Name |
4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF4NO.ClH/c14-9-5-7(13(16,17)18)1-4-12(9)20-8-2-3-11(19)10(15)6-8;/h1-6H,19H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBUNESZGCZWJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594459 | |
Record name | Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113674-95-6 | |
Record name | Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113674-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Chloro-4-trifluoromethyl)phenoxy-2-fluoroaniline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113674956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-chloro-4-trifluoromethyl)phenoxy-2-fluoroaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenamine, 4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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